3-(Benzyloxy)-2-nitrobenzaldehyde
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Overview
Description
3-(Benzyloxy)-2-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group at the 3-position and a nitro group at the 2-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-nitrobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 3-(benzyloxy)benzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the benzene ring .
Another method involves the protection of 2-nitrobenzaldehyde with a benzyl group. This can be done using benzyl bromide in the presence of a base such as potassium carbonate in an appropriate solvent like acetone. The reaction proceeds via nucleophilic substitution to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products Formed
Reduction: 3-(Benzyloxy)-2-aminobenzaldehyde.
Oxidation: 3-(Benzyloxy)-2-nitrobenzoic acid.
Substitution: 3-(Methoxy)-2-nitrobenzaldehyde.
Scientific Research Applications
3-(Benzyloxy)-2-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-nitrobenzaldehyde depends on its specific application. In biochemical studies, the compound may act as an inhibitor or substrate for certain enzymes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with enzyme active sites, leading to inhibition or modification of enzyme activity . The benzyloxy group can also influence the compound’s binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzaldehyde: Lacks the benzyloxy group, which affects its solubility and reactivity.
4-(Benzyloxy)-2-nitrobenzaldehyde: Similar structure but with the benzyloxy group at the 4-position, leading to different reactivity and applications.
Uniqueness
3-(Benzyloxy)-2-nitrobenzaldehyde is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and research, making it a valuable compound in various fields .
Properties
Molecular Formula |
C14H11NO4 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-nitro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11NO4/c16-9-12-7-4-8-13(14(12)15(17)18)19-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
ZTUGKDLDLASBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])C=O |
Origin of Product |
United States |
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